4-Methoxy-3-(quinolin-2-ylmethoxy)aniline
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Overview
Description
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.33 g/mol . It is characterized by the presence of a methoxy group, a quinoline moiety, and an aniline group, making it a compound of interest in various fields of scientific research.
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions can vary, leading to changes in enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, it can impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This compound may also interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA . These molecular interactions are critical for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Preparation Methods
The synthesis of 4-Methoxy-3-(quinolin-2-ylmethoxy)aniline typically involves the reaction of 4-methoxyaniline with 2-chloromethylquinoline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline moiety.
Substitution: The methoxy and aniline groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Scientific Research Applications
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(quinolin-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of DNA replication and enzyme activity. The methoxy and aniline groups may also contribute to its biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
4-Methoxy-3-(quinolin-2-ylmethoxy)aniline can be compared with other similar compounds such as:
4-Methoxy-3-(quinolin-2-ylmethoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
4-Methoxy-3-(quinolin-2-ylmethoxy)benzaldehyde: Contains a benzaldehyde group instead of an aniline group.
4-Methoxy-3-(quinolin-2-ylmethoxy)benzoic acid: Features a benzoic acid group instead of an aniline group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
4-methoxy-3-(quinolin-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-16-9-7-13(18)10-17(16)21-11-14-8-6-12-4-2-3-5-15(12)19-14/h2-10H,11,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMAMANXYYOFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2=NC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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